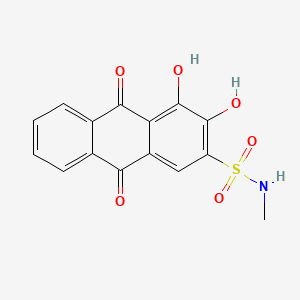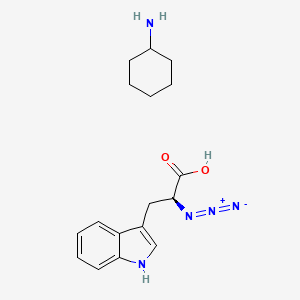
(S)-2 Azido-3-(3-indolyl)propionic acid cyclohexylammonium salt
Description
“(S)-2 Azido-3-(3-indolyl)propionic acid cyclohexylammonium salt” is a chemical compound with the empirical formula C11H10N4O2 · C6H13N . It is also known as L-Azidotryptophan cyclohexylammonium salt or N3-Trp-OH CHA salt .
Molecular Structure Analysis
The linear formula of this compound is C11H10N4O2 · C6H13N . The InChI string is1S/C11H10N4O2.C6H13N/c12-15-14-10(11(16)17)5-7-6-13-9-4-2-1-3-8(7)9;7-6-4-2-1-3-5-6/h1-4,6,10,13H,5H2,(H,16,17);6H,1-5,7H2/t10-;/m0./s1 . Chemical Reactions Analysis
As mentioned earlier, this compound is suitable for click chemistry and solution phase peptide synthesis . Click chemistry is a type of chemical synthesis characterized by its modularity, wide scope, and the high yields of products, which are often free of side-products .Physical And Chemical Properties Analysis
This compound is a white crystalline powder . It is soluble in some organic solvents, such as ethanol and dichloromethane . The optical activity is [α]/D -45.0±2.0°, c = 1 in methanol .Scientific Research Applications
Synthesis and Chemical Reactivity
The research into (S)-2 Azido-3-(3-indolyl)propionic acid cyclohexylammonium salt intersects with the broader study of azides and their role in the synthesis of complex molecules. For instance, the copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides is a cornerstone reaction, yielding 1H-[1,2,3]-triazoles. This process, known for its regiospecificity, efficiency, and compatibility with solid-phase peptide synthesis, has facilitated the development of diversely substituted triazoles in peptide backbones or side chains, enhancing our understanding and utility of azides in chemical synthesis (Tornøe, Christensen, & Meldal, 2002). Furthermore, the synthesis of indole-3-propionic acid mimics via copper-catalyzed cycloaddition highlights the method's versatility in producing compounds with potential biological relevance, expanding the synthetic toolbox for researchers (Petrini & Shaikh, 2009).
Biological Activity and Therapeutic Potential
Research has also delved into the biological activity of cyclohexylammonium salts derived from related structures, demonstrating significant antiaggregatory activity in vitro. These compounds have shown potential as inhibitors of platelet aggregation, surpassing known agents like pentoxifylline. This suggests a promising therapeutic avenue for conditions associated with abnormal platelet aggregation and thrombosis (Kamilov et al., 2013). The structural and functional insights gained from these studies provide a foundation for the development of novel antiplatelet and antithrombotic therapies, emphasizing the importance of (S)-2 Azido-3-(3-indolyl)propionic acid cyclohexylammonium salt and its derivatives in medical research.
Material Science and Engineering
In the realm of material science, the exploration of azide-alkyne cycloaddition reactions extends to the fabrication of novel polymeric materials. For example, hydrogels synthesized through the copper-assisted azide-alkyne cycloaddition of polyaspartamide derivatives have been investigated for their biocompatibility, swelling properties, and potential applications in drug delivery and tissue engineering. These materials, characterized by their physical robustness and pH-sensitive behavior, represent a significant advance in the development of smart materials for biomedical applications (Huynh et al., 2013).
properties
IUPAC Name |
(2S)-2-azido-3-(1H-indol-3-yl)propanoic acid;cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2.C6H13N/c12-15-14-10(11(16)17)5-7-6-13-9-4-2-1-3-8(7)9;7-6-4-2-1-3-5-6/h1-4,6,10,13H,5H2,(H,16,17);6H,1-5,7H2/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONRNQTWYKMOCC-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N.C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735011 | |
| Record name | (2S)-2-Azido-3-(1H-indol-3-yl)propanoic acid--cyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2 Azido-3-(3-indolyl)propionic acid cyclohexylammonium salt | |
CAS RN |
1217481-78-1 | |
| Record name | (2S)-2-Azido-3-(1H-indol-3-yl)propanoic acid--cyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1217481-78-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





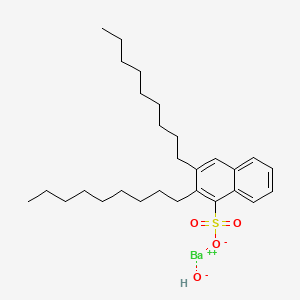
![N-[2-[(6-Amino-5-nitro-2-pyridinyl)amino]ethyl]guanidine hydrochloride](/img/structure/B594796.png)
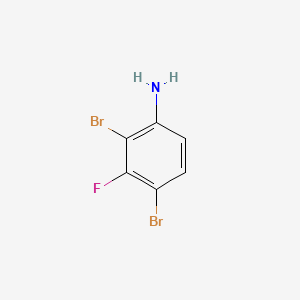
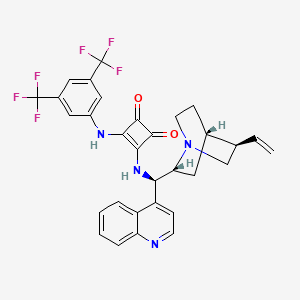

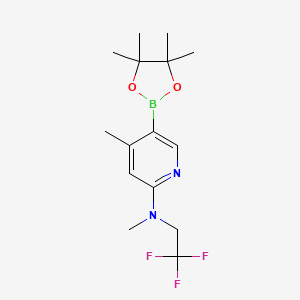

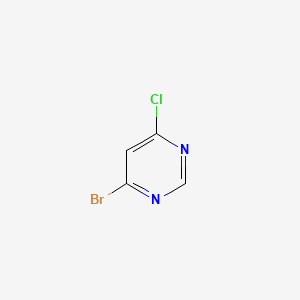
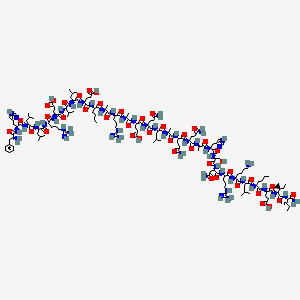
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol](/img/structure/B594805.png)

